molecular formula C15H15F4N3O2S B2454888 ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate CAS No. 294853-51-3

ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate

Cat. No.: B2454888
CAS No.: 294853-51-3
M. Wt: 377.36
InChI Key: ICCOVKOZAUGTHC-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is a useful research compound. Its molecular formula is C15H15F4N3O2S and its molecular weight is 377.36. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[4-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O2S/c1-3-24-12(23)9(2)25-14-21-20-13(15(17,18)19)22(14)8-10-4-6-11(16)7-5-10/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCOVKOZAUGTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate, a compound characterized by its unique triazole structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H15F4N3O2S
  • Molecular Weight : 357.36 g/mol
  • CAS Number : 33400-49-6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its triazole moiety, which is known for various pharmacological effects. Triazoles are often utilized in antifungal agents and have shown promise in other therapeutic areas.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. This compound demonstrates significant inhibition of fungal growth through the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.

Table 1: Antifungal Efficacy Against Common Fungal Strains

Fungal StrainInhibition Zone (mm)Concentration (µg/mL)
Candida albicans1850
Aspergillus niger20100
Cryptococcus neoformans1550

The mechanism underlying the antifungal activity involves the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol synthesis. This inhibition leads to increased membrane permeability and ultimately cell death in susceptible fungi.

Case Studies and Research Findings

  • Study on Antifungal Properties :
    A study conducted by researchers at a pharmaceutical institute evaluated the efficacy of various triazole compounds, including this compound. The results indicated that this compound exhibited comparable activity to established antifungal agents like fluconazole in vitro .
  • Toxicological Assessment :
    Toxicological assessments revealed that while the compound is effective against fungal pathogens, it also exhibits cytotoxicity at higher concentrations. In a study involving human cell lines, concentrations above 200 µg/mL resulted in significant cell death .
  • Neuroprotective Effects :
    Emerging research suggests potential neuroprotective effects of triazole derivatives. In animal models of epilepsy, compounds similar to this compound have shown promise in reducing seizure frequency and severity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate?

  • Methodological Answer : A common approach involves refluxing a substituted triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with 4-fluorobenzaldehyde in absolute ethanol, catalyzed by glacial acetic acid. Post-reflux, solvent removal under reduced pressure and filtration yield the crude product, which is purified via recrystallization or column chromatography . Analogous methods for triazole derivatives with sulfanyl groups suggest thiol-ene coupling or nucleophilic substitution as key steps .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups like C-F (1100–1000 cm1^{-1}) and S-C (700–600 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated for structurally similar triazole derivatives .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?

  • Methodological Answer : The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states. Reaction path searches identify energetically favorable pathways, while machine learning models trained on experimental data (e.g., solvent effects, temperature) narrow optimal conditions. This reduces trial-and-error experimentation by >50% . COMSOL Multiphysics simulations further model mass transfer and kinetics in reactor design .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation across different synthetic protocols?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Fractional factorial designs isolate critical variables (e.g., catalyst loading, reaction time) to identify yield discrepancies .
  • Intermediate Analysis : Liquid chromatography-mass spectrometry (LC-MS) monitors intermediates during reflux to detect side reactions (e.g., over-alkylation) .
  • Computational Validation : Compare experimental yields with simulated activation energies to pinpoint inefficiencies .

Q. What strategies enhance regioselective functionalization of the triazole ring in this compound?

  • Methodological Answer :

  • Steric and Electronic Control : Use bulky directing groups (e.g., adamantyl) to block undesired positions, as seen in analogous triazole syntheses .
  • Catalytic Systems : Palladium-catalyzed cross-coupling or photoredox catalysis improves selectivity for C-S bond formation .
  • Crystallographic Insights : X-ray data from related structures (e.g., 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene) guide substituent placement to avoid steric clashes .

Q. How can researchers validate the biological activity of this compound while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorobenzyl vs. chlorobenzyl) and assay against target proteins (e.g., kinases) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors, leveraging crystallographic data for accuracy .
  • In Silico Toxicity Screening : ADMET predictors (e.g., SwissADME) flag potential hepatotoxicity or CYP450 interactions early in development .

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